molecular formula C9H12BrClN2O B13525447 3-amino-N-(2-bromophenyl)propanamidehydrochloride

3-amino-N-(2-bromophenyl)propanamidehydrochloride

Cat. No.: B13525447
M. Wt: 279.56 g/mol
InChI Key: TVINAQOURIQVND-UHFFFAOYSA-N
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Description

3-amino-N-(2-bromophenyl)propanamidehydrochloride is a chemical compound with the molecular formula C9H11BrN2O·HCl. It is a white to off-white powder that is soluble in water. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-bromophenyl)propanamidehydrochloride typically involves the reaction of 2-bromobenzoyl chloride with 3-aminopropanamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-bromophenyl)propanamidehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include sodium hydroxide (NaOH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group results in the formation of 3-nitro-N-(2-bromophenyl)propanamidehydrochloride, while reduction of the bromine atom results in the formation of 3-amino-N-phenylpropanamidehydrochloride.

Scientific Research Applications

3-amino-N-(2-bromophenyl)propanamidehydrochloride is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic effects in treating certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-bromophenyl)propanamidehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-phenylpropanamide
  • 3-amino-N-(2-chlorophenyl)propanamide
  • 3-amino-N-(2-fluorophenyl)propanamide

Uniqueness

3-amino-N-(2-bromophenyl)propanamidehydrochloride is unique due to the presence of the bromine atom, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various research applications, as it can undergo specific reactions that similar compounds with different halogen atoms may not.

Properties

Molecular Formula

C9H12BrClN2O

Molecular Weight

279.56 g/mol

IUPAC Name

3-amino-N-(2-bromophenyl)propanamide;hydrochloride

InChI

InChI=1S/C9H11BrN2O.ClH/c10-7-3-1-2-4-8(7)12-9(13)5-6-11;/h1-4H,5-6,11H2,(H,12,13);1H

InChI Key

TVINAQOURIQVND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCN)Br.Cl

Origin of Product

United States

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